molecular formula C11H8Cl2N8S B11046522 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11046522
M. Wt: 355.2 g/mol
InChI Key: DJKPUFHHGCMLHC-UHFFFAOYSA-N
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Description

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes two pyrazole rings substituted with chlorine and methyl groups, connected through a triazolothiadiazole core. The presence of these functional groups and the triazolothiadiazole core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole rings followed by the construction of the triazolothiadiazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming increasingly important in the industrial synthesis of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the pyrazole rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups and the triazolothiadiazole core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8Cl2N8S

Molecular Weight

355.2 g/mol

IUPAC Name

3-(4-chloro-2-methylpyrazol-3-yl)-6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H8Cl2N8S/c1-4-6(13)7(16-15-4)10-19-21-9(17-18-11(21)22-10)8-5(12)3-14-20(8)2/h3H,1-2H3,(H,15,16)

InChI Key

DJKPUFHHGCMLHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=C(C=NN4C)Cl)Cl

Origin of Product

United States

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